molecular formula C13H11N5O2 B11847664 2-Aminobenzyl 7H-purine-7-carboxylate

2-Aminobenzyl 7H-purine-7-carboxylate

Cat. No.: B11847664
M. Wt: 269.26 g/mol
InChI Key: JPHLLQLHPONTPZ-UHFFFAOYSA-N
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Description

2-Aminobenzyl 7H-purine-7-carboxylate is a chemical compound with the molecular formula C13H11N5O2 and a molecular weight of 269.26 g/mol This compound is known for its unique structure, which combines an aminobenzyl group with a purine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobenzyl 7H-purine-7-carboxylate typically involves the reaction of 2-aminobenzylamine with 7H-purine-7-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory-scale synthesis. The process is scaled up to meet industrial demands, with considerations for cost-effectiveness, safety, and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-Aminobenzyl 7H-purine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a variety of substituted aminobenzyl purine carboxylates .

Mechanism of Action

The mechanism of action of 2-Aminobenzyl 7H-purine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

2-Aminobenzyl 7H-purine-7-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C13H11N5O2

Molecular Weight

269.26 g/mol

IUPAC Name

(2-aminophenyl)methyl purine-7-carboxylate

InChI

InChI=1S/C13H11N5O2/c14-10-4-2-1-3-9(10)6-20-13(19)18-8-17-12-11(18)5-15-7-16-12/h1-5,7-8H,6,14H2

InChI Key

JPHLLQLHPONTPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)N2C=NC3=NC=NC=C32)N

Origin of Product

United States

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